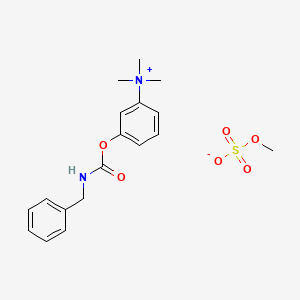
APC-300
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
APC-300 is a natural compound that, in pre-clinical studies, has been shown to not only inhibit the growth, but also stimulates the death of human prostate cancer cells. APC-300 is a small molecule signal transduction inhibitor that acts as an anti-inflammatory agent and blocks prostate cancer progression in in vivo models of the disease. In addition to prostate cancer, APC-300 has also demonstrated efficacy in disease models of human melanoma and pancreatic cancer. Adamis believes that APC-300 may have potential applications in the treatment of several tumor types. APC-300 is currently in preclinical development.
Scientific Research Applications
Second-Generation Argon Plasma Coagulation (APC)
- APC-300, as part of the first-generation APC, has been further developed into second-generation APC (APC 2/VIO APC) with modes like 'forced', 'pulsed', and 'precise'. This development has expanded the applications of APC in various medical procedures, particularly in gastroenterology (Manner et al., 2008).
Application in Brain Tumour Surgery
- The APC-300 system, developed by ERBE Elektromedizin GmbH, has been applied in brain tumour surgeries. It offers a no-touch electrocoagulation technique, effectively delivering high-frequency alternating current through ionized argon gas for haemostasis, especially in vascular-rich brain tumour surgeries (Miyazawa et al., 2000).
Therapeutic Gastrointestinal Endoscopy
- A study on a new high-power argon plasma coagulation system (hp-APC), which includes APC 300, showed effectiveness in therapeutic gastrointestinal endoscopy. The technology was used in various gastrointestinal conditions, demonstrating safety and efficiency (Manner et al., 2007).
Advanced Process Control in Semiconductor Manufacturing
- In semiconductor manufacturing, APC (Advanced Process Control) systems, including APC 300, are crucial for lithography sector performance, directly affecting yield and productivity. The implementation of comprehensive lithography APC systems has shown significant technical benefits (Ausschnitt et al., 2003).
Common APC Architecture in Semiconductor Etch Processes
- APC-300 is also applied in semiconductor etch processes, where a common tool-level APC on both 200mm and 300mm etch equipment has proven valuable. This application highlights the adaptability and efficiency of APC-300 in managing complex processes in semiconductor manufacturing (Funk et al., 2002).
Electrochemical Sizing of Nanoparticles
- Research on anodic particle coulometry (APC) has extended its application to the sizing of metal oxide nanoparticles, such as Fe3O4 magnetite nanoparticles. This showcases APC-300's utility in the field of nanotechnology for precise sizing and analysis of nanoparticles (Tschulik et al., 2013).
Active Power Controls from Wind Power
- Studies on how wind power providing active power control (APC) can benefit total power system economics, reliability, and security further indicate the versatility of APC-300. This application bridges gaps in renewable energy technology and its integration into power systems (Ela et al., 2014).
Particle Measurement in Environmental Science
- In environmental science, an AVL advanced particle counter (APC) system has been evaluated for measuring solid particle number emissions. This illustrates the role of APC-300 in environmental monitoring and regulation (Zheng et al., 2011).
Predictive Control in Robotics
- APC-300's principles are applied in predictive control strategies for robotics, as seen in the design and validation of a nonlinear multivariable predictive controller for a 3-DOF helicopter system. This highlights the adaptability of APC-300 concepts in automated control systems (Witt et al., 2007).
Robotic Picking Benchmarking
- The APC principles, similar to those in APC-300, have also been instrumental in robotic challenges like the Amazon Picking Challenge (APC). This application fosters reproducible research in robotics and aids in the advancement of automation technologies (Leitner et al., 2016).
properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
APC300; APC-300; APC 300 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



